Cas no 2061996-71-0 ((S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride)

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
- DS-19923
- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanaminedihydrochloride
- Y11064
- (1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
- (1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
- (S)-1-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHAN-1-AMINE 2HCL
- 2061996-71-0
- AKOS030633024
-
- MDL: MFCD30730065
- Inchi: 1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1
- InChI Key: MLLTXCGPJHCQRC-XRIGFGBMSA-N
- SMILES: Cl.Cl.FC(C1=CN=C(C=C1)[C@H](C)N)(F)F
Computed Properties
- Exact Mass: 262.0251382g/mol
- Monoisotopic Mass: 262.0251382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029196402-1g |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 97% | 1g |
$680.00 | 2023-09-02 | |
A2B Chem LLC | AI44732-1mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95 | 1mg |
$73.00 | 2024-04-20 | |
eNovation Chemicals LLC | D758879-250mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95% | 250mg |
$430 | 2025-02-27 | |
A2B Chem LLC | AI44732-5mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95 | 5mg |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AI44732-250mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95% | 250mg |
$491.00 | 2024-04-20 | |
Crysdot LLC | CD00005754-1g |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 97% | 1g |
$673 | 2024-07-19 | |
A2B Chem LLC | AI44732-3mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95 | 3mg |
$105.00 | 2024-04-20 | |
eNovation Chemicals LLC | D758879-250mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95% | 250mg |
$430 | 2025-02-28 | |
Crysdot LLC | CD00005754-100mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 97% | 100mg |
$168 | 2024-07-19 | |
eNovation Chemicals LLC | D758879-250mg |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride |
2061996-71-0 | 95% | 250mg |
$430 | 2024-06-06 |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride Related Literature
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
Introduction to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride (CAS No. 2061996-71-0)
The compound (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride, identified by its CAS number 2061996-71-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential applications in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a chiral center, make it a promising candidate for further investigation in medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in the development of drugs that incorporate fluorinated aromatic rings. The trifluoromethyl group is known to enhance the metabolic stability, binding affinity, and overall pharmacological activity of molecules. This property has made trifluoromethyl-containing compounds highly sought after in the design of new therapeutic agents. The pyridine ring in (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride not only contributes to the molecule's solubility and bioavailability but also serves as a scaffold for further functionalization.
The chiral center in (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is another critical feature that underscores its importance in drug development. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities, making the selection of the correct stereochemistry crucial for therapeutic efficacy. The (S)-configuration of this compound suggests that it has been carefully selected based on its predicted biological properties, which could lead to improved pharmacokinetics and reduced side effects.
Current research in the field of medicinal chemistry has highlighted the importance of optimizing drug candidates for better target engagement and reduced off-target effects. The structural motif of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride aligns well with these goals. Studies have shown that pyridine-based compounds can interact effectively with biological targets such as enzymes and receptors, modulating their activity to achieve therapeutic effects. The presence of the trifluoromethyl group further enhances these interactions by improving the compound's lipophilicity and binding affinity.
One of the most compelling aspects of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is its potential application in the treatment of various diseases. For instance, pyridine derivatives have been explored as inhibitors of kinases, which are enzymes involved in numerous signaling pathways implicated in cancer and inflammation. The trifluoromethyl group's ability to enhance metabolic stability suggests that this compound could have a longer half-life in vivo, allowing for less frequent dosing and improved patient compliance.
Additionally, the chiral nature of this compound opens up possibilities for developing enantiomerically pure drugs that exhibit higher selectivity and efficacy. Enantiopure drugs are less likely to cause adverse reactions because they interact more specifically with their intended biological targets. This selectivity is particularly important for drugs that affect multiple pathways or have overlapping target profiles with other medications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before they are synthesized in the laboratory. These computational tools can identify promising candidates like (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride based on their structural features and predicted interactions with biological targets. This approach has significantly accelerated the drug discovery process, allowing researchers to focus on the most promising compounds early in their development.
In vitro studies have already demonstrated the potential of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride as a lead compound for further optimization. These studies have shown that it can modulate specific enzymatic activities relevant to various diseases. For example, preliminary data suggest that this compound may inhibit certain kinases involved in cancer progression, potentially making it a valuable candidate for further preclinical development.
The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride also presents an interesting challenge for synthetic chemists. The presence of both a chiral center and a trifluoromethyl group requires precise control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure compounds on a larger scale, which is essential for pharmaceutical applications.
As research continues to uncover new therapeutic applications for pyridine-based compounds, (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is poised to play a significant role in future drug development efforts. Its unique structural features and promising biological activities make it an attractive candidate for further investigation by medicinal chemists and pharmacologists worldwide.
2061996-71-0 ((S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride) Related Products
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)




